molecular formula C10H10ClFO2 B1467747 Ethyl 6-chloro-2-fluoro-3-methylbenzoate CAS No. 773135-51-6

Ethyl 6-chloro-2-fluoro-3-methylbenzoate

Cat. No.: B1467747
CAS No.: 773135-51-6
M. Wt: 216.63 g/mol
InChI Key: ARPDQWYLGJXNMC-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-fluoro-3-methylbenzoate is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and methyl groups, and the carboxylic acid group is esterified with an ethyl group

Properties

IUPAC Name

ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-7(11)5-4-6(2)9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPDQWYLGJXNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1F)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277549
Record name Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-51-6
Record name Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloro-2-fluoro-3-methylbenzoate can be synthesized through several methods. One common method involves the esterification of 6-chloro-2-fluoro-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the direct fluorination of ethyl 6-chloro-3-methylbenzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, industrial fluorination processes may use more efficient and safer fluorinating agents to minimize environmental impact and improve safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-2-fluoro-3-methylbenzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzoates with various functional groups.

    Reduction: Ethyl 6-chloro-2-fluoro-3-methylbenzyl alcohol.

    Oxidation: Ethyl 6-chloro-2-fluoro-3-carboxybenzoate.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10ClFO2
  • Molecular Weight : Approximately 220.64 g/mol
  • Functional Groups : Contains chloro, fluoro, and methyl substituents on a benzoate structure.

The unique arrangement of these substituents influences the compound's reactivity and biological activity, making it a subject of interest in various research domains.

Chemistry

Ethyl 6-chloro-2-fluoro-3-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its chemical structure allows for various reactions, including:

  • Nucleophilic Substitution : The chloro and fluoro groups can be replaced by nucleophiles, facilitating the synthesis of new compounds.
  • Esterification Reactions : It can act as a reactant in forming other esters or acids.

Biology and Medicinal Chemistry

This compound has garnered attention for its potential pharmacological properties:

  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which can be crucial for drug development.
  • Receptor Interaction : The compound may bind to certain receptors, altering cellular signaling pathways and affecting biological functions.

Case Study: Enzyme Interaction Study

A study focused on the interactions between this compound and cytochrome P450 enzymes demonstrated that this compound could significantly alter the metabolic rate of various substrates. This suggests potential utility in understanding drug-drug interactions and metabolic pathways relevant to pharmacology .

Agrochemicals

The compound is explored for its potential use in the agrochemical industry as a pesticide or herbicide. Its unique chemical structure allows for the design of compounds with specific biological activities that can target agricultural pests effectively.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-fluoro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to target molecules, making it a valuable compound in drug design.

Comparison with Similar Compounds

Ethyl 6-chloro-2-fluoro-3-methylbenzoate can be compared with other similar compounds such as:

    Ethyl 6-chloro-3-methylbenzoate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    Ethyl 2-chloro-6-fluoro-3-methylbenzoate: Positional isomer with different substitution pattern, leading to variations in physical and chemical properties.

    Ethyl 6-fluoro-3-methylbenzoate:

The unique combination of chlorine and fluorine atoms in this compound provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Ethyl 6-chloro-2-fluoro-3-methylbenzoate is a halogenated organic compound that has garnered attention for its potential biological activities. The unique chemical structure, featuring chlorine and fluorine substituents, suggests a range of possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

This compound is characterized by the following molecular properties:

PropertyValue
Molecular FormulaC10H10ClF2O2
Molecular Weight232.64 g/mol
StructureContains an ester group and halogen substituents

The presence of the chloro and fluoro groups enhances the compound's lipophilicity and potential binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Receptor Interaction : The structure allows for potential binding to receptors involved in various physiological processes.
  • Hydrolysis : The ester functional group can be hydrolyzed to release the active acid form, which may further interact with biological pathways.

Biological Applications

This compound has several applications in various fields:

  • Medicinal Chemistry : It serves as a precursor for developing pharmaceutical agents with therapeutic effects.
  • Agrochemicals : The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
  • Biological Research : It is utilized in studies examining enzyme interactions and metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Ames Test for Mutagenicity

The Ames test is widely used to assess the mutagenic potential of compounds. This compound was subjected to this test to evaluate its mutagenicity in bacterial strains. Results indicated that the compound exhibited varying degrees of mutagenicity depending on the strain used (e.g., TA98, TA100) and the presence of metabolic activation (S9 mix) .

Pharmacological Studies

In pharmacological studies, this compound demonstrated activity against specific cancer cell lines. For instance, it was evaluated for its ability to inhibit cell proliferation in PC3 prostate cancer cells, showing promising results at certain concentrations without significant cytotoxicity .

Summary of Findings

The summarized findings from various studies highlight the following aspects:

Study FocusFindings
MutagenicityPositive results in Ames test; strain-dependent
Cancer Cell ProliferationInhibitory effects on PC3 cells; low cytotoxicity
Enzyme InteractionPotential inhibitor of specific metabolic enzymes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 6-chloro-2-fluoro-3-methylbenzoate
Reactant of Route 2
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Ethyl 6-chloro-2-fluoro-3-methylbenzoate

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